1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine
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Overview
Description
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine is a heterocyclic compound that features a brominated pyrrolo-triazine core.
Preparation Methods
The synthesis of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an ethan-1-amine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for larger scale production .
Chemical Reactions Analysis
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Research: It serves as a tool in studying biological pathways and interactions due to its ability to interact with specific molecular targets
Mechanism of Action
The mechanism of action of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrrolo-triazine core allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated pyrrolo-triazine compound with different functional groups.
tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate: A derivative with a tert-butyl carbamate group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9BrN4 |
---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
1-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9BrN4/c1-5(10)8-11-4-6-2-3-7(9)13(6)12-8/h2-5H,10H2,1H3 |
InChI Key |
YYFJDDAMFODWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=CC=C2Br)C=N1)N |
Origin of Product |
United States |
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